4-Aminophenylalanine

DPP-4 Inhibitor Type 2 Diabetes Peptidomimetic

Researchers requiring a non-proteinogenic amino acid for peptide engineering often encounter supply inconsistency and ambiguous purity documentation. 4-Aminophenylalanine (CAS 943-80-6) resolves this with its precisely defined para-amino substitution, enabling unique reactivity unattainable with phenylalanine or tyrosine. • DPP-4 inhibitor lead scaffolds achieving IC₅₀ values as low as 28 nM against metabolic disease targets • VLA-4 integrin antagonist synthesis with subnanomolar binding affinity for immunology research • Potent, selective TcCA activator (0.38-0.83 μM) for Trypanosoma cruzi and Chagas disease studies Supplied with ≥98% purity, full analytical documentation, and reliable global logistics for immediate research deployment.

Molecular Formula C9H12N2O2
Molecular Weight 180.20 g/mol
CAS No. 943-80-6
Cat. No. B613037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminophenylalanine
CAS943-80-6
Molecular FormulaC9H12N2O2
Molecular Weight180.20 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)O)N)N
InChIInChI=1S/C9H12N2O2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,10-11H2,(H,12,13)/t8-/m0/s1
InChIKeyCMUHFUGDYMFHEI-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Aminophenylalanine Overview


4-Aminophenylalanine (CAS 943-80-6, also known as p-amino-L-phenylalanine or 4APhe) is a non-proteinogenic amino acid derivative of L-phenylalanine, distinguished by a primary amino group substitution at the para-position of its aromatic ring [1]. This structural modification, with a molecular formula of C₉H₁₂N₂O₂ and a molecular weight of 180.20 g/mol , imparts distinct chemical reactivity and biological function. It serves as a key biosynthetic intermediate in the production of the antibiotic chloramphenicol in *Streptomyces venezuelae* and is recognized for its utility in peptide and protein engineering applications, including as a building block for site-specific modification and as a tool in genetic code expansion .

Why 4-Aminophenylalanine Is Irreplaceable


The functional utility of 4-Aminophenylalanine is dictated by the presence of its para-amino group, which fundamentally alters its electronic properties, reactivity, and biological interactions compared to unsubstituted phenylalanine or other para-substituted analogs like tyrosine (4-hydroxyphenylalanine). This distinction is critical; for example, the para-amino group acts as an electron-donating substituent, which has been shown to dramatically shift gas-phase fragmentation pathways in mass spectrometry relative to electron-withdrawing groups [1]. In biological contexts, this single substitution determines activation or inhibition profiles—converting a target from an enzyme substrate to a potent inhibitor or enabling tight binding to specific integrins where the parent amino acid would have no activity [2][3]. Consequently, generic substitution with phenylalanine or even close structural analogs like tyrosine is not scientifically valid, as the para-amino group confers unique, non-interchangeable properties that directly enable its specific research and therapeutic precursor applications.

4-Aminophenylalanine: Comparative Evidence


DPP-4 Inhibition: Potency Comparison

A direct head-to-head comparison within the same study demonstrates that derivatives based on the 4-aminophenylalanine scaffold exhibit significantly higher in vitro potency against dipeptidyl peptidase IV (DPP-4) compared to their saturated, aliphatic counterpart, 4-aminocyclohexylalanine. The phenylalanine derivative (compound 10) achieved a DPP-4 IC₅₀ of 28 nM [1]. While the corresponding cyclohexylalanine analog (compound 25) showed improved oral bioavailability, the aromatic 4-aminophenylalanine core is clearly the superior choice for achieving high target affinity in vitro, making it a preferred starting point for medicinal chemistry optimization programs where potency is the primary initial screen [1].

DPP-4 Inhibitor Type 2 Diabetes Peptidomimetic

VLA-4 Antagonist Binding Affinity

When incorporated into isonicotinoyl-(L)-aminophenylalanine derivatives, 4-Aminophenylalanine serves as the critical core for achieving subnanomolar binding affinity to the Very Late Antigen-4 (VLA-4) integrin [1]. This level of binding affinity is not attainable with standard phenylalanine or other natural amino acid building blocks in this structural context. The study reports that these compounds exhibit subnanomolar binding to both activated and unactivated states of VLA-4 [1]. This potent binding, coupled with a significant off-rate, defines a unique pharmacological profile where the compound's residency time on the target can be a key determinant of its in vivo efficacy, distinguishing it from other integrin antagonists with different kinetic profiles [2].

VLA-4 Antagonist Integrin Inhibitor Inflammation

Opioid Receptor SAR: Tyrosine Surrogate Performance

In a comparative evaluation of tyrosine surrogates within opioid peptide ligands, (S)-4-aminophenylalanine (4APhe) was directly compared to (S)-4-carboxamidophenylalanine (Cpa) and the native tyrosine residue [1]. The study found that while exchange of Tyr for 4APhe was described as 'modestly successful,' the best-performing surrogate in terms of overall activity across mu, delta, and kappa opioid receptors was (S)-4-carboxamido-2,6-dimethylphenylalanine (Cdp), followed by Cpa and Aba [1]. This positions 4APhe as a viable but intermediate tool for introducing a basic, aniline-like functional group into peptide pharmacophores. Its performance is distinct from anionic (e.g., Cpa) or neutral (e.g., tyrosine) groups, offering a specific, albeit moderate, activity profile that is valuable for structure-activity relationship (SAR) studies where incremental changes in receptor binding are under investigation.

Opioid Receptor Peptide Ligand Bioisostere

Selective TcCA Activation Profile

4-Aminophenylalanine (4APhe) has been identified as a specific activator of the α-carbonic anhydrase from the protozoan pathogen *Trypanosoma cruzi* (TcCA), the causative agent of Chagas disease . It activates TcCA with an activation constant (K_A) in the range of 0.38-0.83 μM . While not a direct comparator in the same study, this activity profile contrasts with other known carbonic anhydrase activators (CAAs) like L-histidine or L-phenylalanine, which typically exhibit weaker and broader activation of human CA isoforms. The selective activation of a pathogen-specific enzyme over human isoforms (where 4APhe shows no significant activity) is a critical differentiator, making it a valuable tool compound for studying TcCA biology and for potential pathogen-directed therapeutic strategies without off-target effects on host enzymes [1].

Trypanosoma cruzi Carbonic Anhydrase Chagas Disease

Applications of 4-Aminophenylalanine


DPP-4 Inhibitor Lead Development

For medicinal chemistry groups focused on type 2 diabetes and metabolic disorders, 4-aminophenylalanine is a superior core scaffold for generating high-potency lead compounds against the DPP-4 enzyme. Studies confirm that derivatives based on this aromatic amino acid achieve low nanomolar IC₅₀ values (e.g., 28 nM) that outperform their saturated aliphatic analogs [1]. This makes 4-aminophenylalanine the preferred starting material for establishing a potent, early-stage structure-activity relationship.

VLA-4 Antagonist Development

In inflammation and immunology, 4-aminophenylalanine is an essential building block for creating VLA-4 integrin antagonists with subnanomolar binding affinity [1]. This level of affinity is a critical differentiator for developing high-quality chemical probes to study integrin biology or for initiating drug discovery programs targeting conditions like asthma and multiple sclerosis, where VLA-4 plays a key role.

Opioid Receptor SAR Studies

Researchers designing peptide ligands for mu, delta, and kappa opioid receptors can use 4-aminophenylalanine as a specific tyrosine surrogate. While its performance is 'modest' relative to other analogs like Cdp, it provides a unique and incremental change in receptor binding profiles, enabling fine-tuned SAR studies [1]. This application is ideal for projects where introducing a basic aniline-like functionality into the pharmacophore is the primary goal.

Pathogen-Specific Carbonic Anhydrase Activation

For laboratories investigating *Trypanosoma cruzi* and Chagas disease, 4-aminophenylalanine is a potent and selective activator of the pathogen's α-carbonic anhydrase (TcCA), with an activation constant in the 0.38-0.83 μM range [1]. Its high selectivity for TcCA over human carbonic anhydrase isoforms makes it an invaluable tool for dissecting the role of this enzyme in parasite physiology and for exploring novel anti-parasitic strategies.

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